Sodium 1-phenyl-1H-tetrazole-5-thiolate is an organic compound characterized by the presence of a tetrazole ring, a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom, along with a phenyl group and a thiol (-SH) functional group. Its chemical formula is and it is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound exists as a sodium salt, which enhances its solubility in water, making it useful for various
Sodium 1-phenyl-1H-tetrazole-5-thiolate exhibits notable biological activities:
The synthesis of sodium 1-phenyl-1H-tetrazole-5-thiolate typically involves:
Sodium 1-phenyl-1H-tetrazole-5-thiolate has several applications:
Interaction studies involving sodium 1-phenyl-1H-tetrazole-5-thiolate focus on its coordination with various metal ions and its reactivity with electrophiles. These studies help elucidate the compound's mechanism of action in biological systems and its potential as a therapeutic agent.
For example, interactions with copper and nickel ions have been extensively studied to understand their effects on the stability and reactivity of the resulting metal complexes .
Several compounds share structural similarities with sodium 1-phenyl-1H-tetrazole-5-thiolate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Sodium 1-methyl-1H-tetrazole-5-thiolate | Contains a methyl group instead of a phenyl group | Potentially different biological activity profile |
| Sodium 5-(4-chlorophenyl)-tetrazole | Substituted at position 5 with a chlorophenyl group | Enhanced lipophilicity may affect bioavailability |
| Sodium 1-(2-chlorophenyl)-tetrazole | Contains a chlorophenyl substituent | Different electronic properties affecting reactivity |
Sodium 1-phenyl-1H-tetrazole-5-thiolate stands out due to its specific phenyl substitution, which influences its solubility, reactivity, and biological interactions compared to other tetrazoles.
The tetrazole ring system is predominantly synthesized via 1,3-dipolar cycloaddition, a cornerstone reaction in heterocyclic chemistry. This method involves the reaction of an organic azide with a nitrile or isocyanate derivative under thermal or catalytic conditions. For sodium 1-phenyl-1H-tetrazole-5-thiolate, the cycloaddition typically employs phenyl isocyanate and sodium azide as precursors. The reaction proceeds through a concerted, symmetry-allowed π4s + π2s mechanism, forming the 1,5-disubstituted tetrazole regioselectively.
A representative synthesis begins with the cycloaddition of phenyl isocyanate (2a) and trimethylsilylazide, yielding 1-phenyl-1H-tetrazol-5(4H)-one (3a). Subsequent methylation with dimethyl sulfate introduces the N-methyl group, followed by thionation using phosphorus pentasulfide (P~2~S~5~) to replace the carbonyl oxygen with sulfur, producing the tetrazolethione intermediate. Finally, treatment with sodium hydroxide generates the sodium thiolate salt.
Key Mechanistic Insights:
Regioselective modification of the C5 position is critical for tailoring the reactivity of sodium 1-phenyl-1H-tetrazole-5-thiolate. The thiolate group’s nucleophilic character enables diverse functionalization, including alkylation, arylation, and acylation.
In one protocol, 1-benzyl-1H-tetrazole-5-thiol (2) undergoes thioalkylation with 1,3-dibromopropane in tetrahydrofuran (THF), yielding 1-benzyl-5-[(3-bromopropyl)thio]-1H-tetrazole (3). Subsequent condensation with amines or thiols introduces secondary functionalities at the C5 position while retaining the tetrazole core’s integrity.
Factors Influencing Regioselectivity:
The incorporation of sulfur into the tetrazole framework occurs via two primary routes: (1) direct cycloaddition using sulfur-containing precursors, or (2) post-synthetic thionation of tetrazolone intermediates.
Route 1: Benzyl isothiocyanate reacts with sodium azide in aqueous medium, forming 1-benzyl-1H-tetrazole-5-thiol (2) through a cycloaddition-thiolation sequence. This one-pot method avoids the need for separate thionation steps.
Route 2: Tetrazolone derivatives (e.g., 4a) are treated with P~2~S~5~ in refluxing toluene, replacing the carbonyl oxygen with sulfur. The reaction mechanism involves initial coordination of P~2~S~5~ to the carbonyl oxygen, followed by sequential sulfur insertion and oxygen elimination.
Comparative Efficiency:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Cycloaddition | 75–85 | 90–95 |
| Post-Synthetic Thionation | 60–70 | 85–90 |
The sodium counterion plays a pivotal role in stabilizing the thiolate anion and modulating solubility. In aqueous solutions, sodium ions coordinate with the thiolate sulfur and tetrazole nitrogen atoms, forming a chelate-like structure. This interaction enhances solubility (1 g/15 mL in water) and prevents protonation of the thiolate group.
Coordination Modes:
Impact on Reactivity:
The frontier molecular orbital analysis of Sodium 1-phenyl-1H-tetrazole-5-thiolate reveals critical insights into its electronic structure and chemical reactivity. Recent computational studies using density functional theory methods have extensively characterized the electronic properties of tetrazole-thiolate systems [1] [2].
The highest occupied molecular orbital energy levels for similar tetrazole derivatives typically range from -6.49 to -7.42 eV, while the lowest unoccupied molecular orbital energies span from -1.73 to -1.82 eV [1] [3]. For the sodium tetrazole thiolate compound, the deprotonation of the thiol group significantly affects the frontier orbital energies. Natural bond orbital analysis demonstrates that the negative charge in the thiolate anion is primarily concentrated on the nitrogen-carbon-sulfur portion of the tetrazole ring [4].
The molecular orbital calculations reveal that the tetrazole ring exhibits extensive π-delocalization, with all ring members and the exocyclic sulfur contributing to the electronic distribution [4]. However, no significant interannular conjugation occurs between the phenyl and tetrazole rings, indicating that the electronic structures of these moieties remain relatively independent [4]. This lack of conjugation is reflected in the dihedral angle between the two rings, which typically ranges from 24 to 59 degrees in related structures [5] [6].
The frontier molecular orbital theory analysis shows that the electron cloud density distributes across the entire molecule, enabling parallel adsorption on metal surfaces [7]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital typically falls in the range of 3.98 to 5.52 eV for tetrazole derivatives [7] [3]. This moderate energy gap indicates favorable chemical reactivity while maintaining reasonable stability.
| Property | Value Range | Reference Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.49 to -7.42 eV | Density Functional Theory B3LYP/6-311G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.73 to -1.82 eV | Density Functional Theory B3LYP/6-311G(d,p) |
| Energy Gap | 3.98 to 5.52 eV | Computational calculations |
| Dipole Moment | 5.48 Debye | Quantum chemical calculations |
The electrostatic potential surface analysis reveals distinct regions of electron density distribution [7]. The negative electrostatic potential regions concentrate on the five-membered ring containing four nitrogen atoms and the sulfur atom, indicating nucleophilic character. Conversely, the positive regions primarily distribute on the benzene ring, demonstrating electrophilic nature [7]. This complementary charge distribution pattern facilitates the formation of intermolecular interactions and coordination complexes.
Molecular dynamics simulations provide essential insights into the solvation behavior of Sodium 1-phenyl-1H-tetrazole-5-thiolate in various solvent environments. The solvation thermodynamics of tetrazole-containing systems have been extensively studied using alchemical free energy calculations and explicit solvent models [8] [9] [10].
For tetrazole derivatives in aqueous solution, solvation free energies can be calculated precisely using molecular dynamics simulations with appropriate force field parameters [8]. The AMBER force field has been successfully parametrized for tetrazole-based compounds, providing compatibility with the latest version of the force field and enabling accurate modeling of solvation effects [11]. These parameters have been optimized to reproduce Hartree-Fock electrostatic potentials and second-order Møller-Plesset perturbation theory conformational potential energy surfaces [11].
The solvation process involves the formation of cavities in the solvent structure to accommodate the solute molecule. Recent studies demonstrate that these cavities deviate significantly from the molecular van der Waals surface, often extending up to 1 nanometer away from the solute [12]. The cavity shape alone can predict solvation free energy, entropy, enthalpy, and hydrophobicity parameters [12]. For tetrazole systems, the hydrogen bonding interactions between the thiol group and water molecules play a crucial role in determining solvation thermodynamics [2].
| Solvation Parameter | Typical Range | Computational Method |
|---|---|---|
| Solvation Free Energy | -15 to -35 kJ/mol | Alchemical free energy calculations |
| Cavity Volume | 150-250 ų | Molecular dynamics simulation |
| Coordination Number | 4-6 water molecules | Radial distribution function analysis |
| Hydrogen Bond Lifetime | 1-10 picoseconds | Time correlation function analysis |
The molecular dynamics simulations reveal that the thiolate sulfur atom forms strong hydrogen bonds with surrounding water molecules, with an average coordination number of approximately 4-6 water molecules in the first solvation shell [13]. The radial distribution functions show well-defined peaks at 2.88 Å for oxygen-hydrogen interactions and 3.88 Å for nitrogen-oxygen interactions, indicating structured solvation layers around the tetrazole moiety [13].
Temperature-dependent studies demonstrate that solvation entropy contributions become increasingly important at elevated temperatures. The entropic penalty associated with cavity formation competes with favorable enthalpic interactions between the solute and solvent molecules [14]. For hydrophilic tetrazole thiolate systems, the entropy penalty is typically smaller than for hydrophobic compounds, resulting in more favorable overall solvation free energies [14].
The solvent effects on electronic properties have been investigated using self-consistent reaction field methods [15]. The calculations show that polar solvents stabilize the thiolate anion through electrostatic interactions, leading to changes in frontier orbital energies and electronic absorption spectra [2]. Time-dependent density functional theory evaluations in different solvents reveal solvent-dependent shifts in absorption maxima and oscillator strengths [2].
Transition state modeling of ring-opening reactions in Sodium 1-phenyl-1H-tetrazole-5-thiolate provides crucial mechanistic insights into the decomposition pathways and photochemical behavior of this compound. Computational studies have extensively characterized the potential energy surfaces and reaction mechanisms for tetrazole ring-opening processes [16] [17] [18].
The photolysis of tetrazole compounds involves multiple potential energy surfaces and conical intersections. For 1-phenyl tetrazole derivatives, the ring-opening process typically begins on the first excited state surface, where various nitrogen-nitrogen and carbon-nitrogen bonds can be cleaved [16]. Four distinct reaction pathways have been identified, each corresponding to different bond-breaking patterns in the tetrazole ring [16].
The energy barriers for ring-opening transition states range from 0.55 to 1.23 electron volts on the first excited state surface [16]. The most favorable pathway involves cleavage of the N1-N2 bond, which requires the lowest energy barrier of approximately 0.55-0.64 electron volts [16]. Alternative pathways involving C-N bond breaking encounter higher energy barriers, making them less kinetically favorable [16].
| Reaction Pathway | Energy Barrier (eV) | Bond Cleavage Pattern | Product Formation |
|---|---|---|---|
| Pathway 1 | 0.55-0.64 | N1-N2 bond | Nitrene intermediate |
| Pathway 2 | 0.75-0.89 | N2-N3 bond | Diazo compound |
| Pathway 3 | 0.89-1.03 | N3-N4 bond | Carbene intermediate |
| Pathway 4 | 1.03-1.23 | C5-N4 bond | Azide formation |
The transition state geometries reveal significant structural reorganization during ring-opening. The tetrazole ring adopts a non-planar configuration at the transition state, with bond lengths intermediate between the reactant and product states [16]. Intrinsic reaction coordinate calculations demonstrate that the steepest descent pathway leads to stable intermediate states on the ground electronic state surface [16].
Conical intersections play a critical role in the ring-opening mechanism, facilitating non-adiabatic transitions between excited and ground state surfaces [16]. The energy gaps at these intersections typically range from 11 to 110 wavenumbers, indicating strong non-adiabatic coupling [16]. This coupling increases the probability of transitions from upper to lower electronic states, ultimately leading to product formation on the ground state surface [16].
The kinetic analysis reveals that ring-opening reactions proceed through concerted mechanisms rather than stepwise processes. The photogeneration of singlet nitrene intermediates operates predominantly over triplet state formation, as confirmed by double-well models in the triplet potential energy surface [17]. The selectivity of bond-breaking patterns depends on the electronic nature of substituents and the specific excitation conditions [17].
For the sodium thiolate derivative, the presence of the anionic sulfur atom affects the transition state energetics through electrostatic stabilization. The negative charge delocalization over the tetrazole ring and sulfur atom influences the relative energies of different ring-opening pathways, potentially favoring those that maintain charge stabilization throughout the reaction coordinate [4].
The crystal packing of Sodium 1-phenyl-1H-tetrazole-5-thiolate is dominated by extensive non-covalent interactions that determine the solid-state structure and properties. Computational analysis of intermolecular interactions reveals complex hydrogen bonding networks, π-π stacking interactions, and electrostatic contacts that stabilize the crystal lattice [19] [20] [21].
The tetrazole thiolate anion exhibits extensive hydrogen bonding capabilities through its four nitrogen lone pairs and the anionic sulfur center [4]. Crystal structure analysis demonstrates that hydrogen bonds form between sodium-coordinated water molecules and neighboring tetrazole anions, providing primary cohesion to the crystal structure [4]. The hydrogen bonding distances typically range from 2.7 to 2.8 Angstroms, indicating moderately strong interactions [22].
Hirshfeld surface analysis provides quantitative assessment of intermolecular contact contributions in tetrazole-containing crystals [20]. The most significant interactions are nitrogen-hydrogen contacts, accounting for 32.9 to 40.9 percent of the total surface area [20]. Sulfur-hydrogen interactions contribute an additional 21.1 percent of surface contacts, highlighting the importance of the thiolate functionality in crystal packing [6].
| Interaction Type | Surface Contribution (%) | Typical Distance (Å) | Interaction Energy (kJ/mol) |
|---|---|---|---|
| N···H hydrogen bonds | 32.9-40.9 | 2.7-2.8 | -15 to -25 |
| S···H interactions | 21.1 | 3.0-3.2 | -8 to -15 |
| π-π stacking | 10-15 | 3.4-3.9 | -10 to -20 |
| C-H···π contacts | 9.5 | 2.8-3.2 | -5 to -10 |
The π-π stacking interactions occur between aromatic tetrazole rings, with intercentroid distances ranging from 3.89 to 3.90 Angstroms [6]. These interactions contribute significantly to the layered crystal packing commonly observed in tetrazole compounds [20]. The centroid-to-plane distances of 3.45-3.46 Angstroms indicate moderate π-π overlap, providing stabilization without excessive steric repulsion [6].
Density functional theory calculations with dispersion corrections accurately reproduce the experimental crystal packing [23] [24]. The successful prediction of tetrazole crystal structures confirms that electrostatic effects of lone pairs and π-electron density can be adequately represented by single-molecule ab initio methods [23]. Dispersion-corrected density functional theory approaches, such as DFT-D4, provide accurate treatment of weak intermolecular interactions crucial for crystal packing prediction [24].
The molecular electrostatic potential surface reveals complementary charge distributions that facilitate intermolecular recognition [20]. Negative electrostatic potential regions concentrate on nitrogen atoms, while positive regions localize on hydrogen atoms and aromatic carbon centers [20]. This charge complementarity drives the formation of specific hydrogen bonding patterns and influences the overall crystal architecture [20].
The non-covalent interaction analysis using reduced density gradient isosurfaces identifies weak interaction regions between molecules [20]. Van der Waals interactions, hydrogen bonds, and steric effects contribute to the overall stability of the crystal packing [20]. The integration of these multiple weak interactions results in robust three-dimensional networks that determine the macroscopic properties of the crystalline material [21].